4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring This compound is of interest due to its unique chemical structure, which includes a chloromethyl group and a difluoromethyl group
Scientific Research Applications
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its reactivity and functional groups allow for the synthesis of novel materials with desirable properties.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions
Mechanism of Action
Target of Action
The compound contains a pyridine and a pyrazole ring, both of which are common in many biologically active molecules . These structures can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets of this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, some pyridine derivatives are known to inhibit enzymes or bind to receptors, altering their function .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyridine derivatives are involved in a wide range of biological processes .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Some pyridine derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the chloromethyl and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent chloromethylation and difluoromethylation reactions are carried out using specific reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Addition Reactions: The difluoromethyl group can engage in addition reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-5-(difluoromethyl)-3-(trifluoromethyl)-2-pyridinesulfonyl chloride: This compound shares similar functional groups but differs in its overall structure and reactivity.
Pyridinium Salts: These compounds also contain a pyridine ring and exhibit diverse reactivity and applications
Uniqueness
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is unique due to the combination of its functional groups and the presence of both pyrazole and pyridine rings. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
4-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-6-8-5-9(15-16(8)10(12)13)7-1-3-14-4-2-7/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMVXMTCFCCER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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